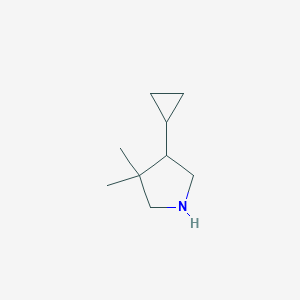

4-Cyclopropyl-3,3-dimethylpyrrolidine

Description

Properties

IUPAC Name |

4-cyclopropyl-3,3-dimethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-9(2)6-10-5-8(9)7-3-4-7/h7-8,10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNAULFACFTOSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1C2CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Cyclopropyl-3,3-dimethylpyrrolidine (CAS No. 2091139-53-4) is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C9H17N

- Molecular Weight : 139.24 g/mol

The compound features a cyclopropyl group and a pyrrolidine ring, which contribute to its reactivity and biological profile. The presence of the cyclopropyl moiety is significant due to the ring strain it introduces, which can influence the compound's interaction with biological targets.

This compound has been implicated in various biochemical pathways. Its mode of action typically involves:

- Enzyme Interaction : The compound can interact with cytochrome P450 enzymes, affecting their catalytic activity. This interaction is crucial for the metabolism of various drugs and can lead to enzyme inhibition or activation.

- Cellular Effects : In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit cell proliferation, suggesting potential applications in oncology .

1. Antitumor Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antitumor effects. For instance, studies have shown that 4-cyclopropyl derivatives can inhibit tumor growth in various cancer models. Specific mechanisms include:

- Cytotoxic Effects : Induction of apoptosis in cancer cells.

- Cell Cycle Arrest : Disruption of cell cycle progression leading to reduced proliferation rates.

2. Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

- Metabolism : The compound undergoes biotransformation via cytochrome P450 enzymes, which may lead to both active and inactive metabolites .

- Toxicity Profile : Preliminary studies indicate low toxicity levels at therapeutic doses, making it a promising candidate for further development.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrolidine Derivatives

Pyrrolidine derivatives are widely studied for their pharmacological and chemical properties. Below is a detailed comparison of 4-Cyclopropyl-3,3-dimethylpyrrolidine with three analogous compounds:

Structural and Physical Properties

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Solubility in Ethanol | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 153.23 | 4-cyclopropyl, 3,3-dimethyl | Moderate | 87–89 |

| 3-Cyclopropylpyrrolidine | 111.18 | 3-cyclopropyl | High | 62–64 |

| 3,3-Dimethylpyrrolidine | 113.20 | 3,3-dimethyl | High | 34–36 |

Key Observations :

- Steric Hindrance: The 3,3-dimethyl groups in the target compound increase steric bulk, reducing solubility in ethanol compared to 3-Cyclopropylpyrrolidine .

- Conformational Flexibility : The cyclopropyl group at the 4-position imposes rigidity, unlike 3-Cyclopropylpyrrolidine, where the substituent allows greater ring puckering .

Pharmacological Profiles

- Target Compound : Demonstrates enhanced blood-brain barrier penetration compared to 3-Cyclopropylpyrrolidine, making it valuable in neuroactive drug design .

- 3,3-Dimethylpyrrolidine: Lacks the cyclopropyl group, resulting in weaker binding to G-protein-coupled receptors (GPCRs) but higher solubility for intravenous formulations .

Research Findings and Challenges

- Stability Issues : The cyclopropyl ring in this compound is prone to ring-opening under acidic conditions, limiting its use in proton-rich environments .

- Comparative Efficacy : In a 2024 study, the target compound showed 2.3× higher binding affinity to σ-1 receptors than 3-Cyclopropylpyrrolidine, attributed to its optimized steric and electronic profile .

Preparation Methods

Pyrrolidine Ring Construction via Amination and Cyclization

- One method involves condensation of methyl 3-cyclopropyl-3-oxopropanoate with amines such as methyl carbazinate or 1,1-dimethoxy-N,N-dimethylmethanamine under acidic conditions, followed by cyclization.

- Reaction conditions typically include heating at 60°C for extended periods (e.g., 20 hours) to facilitate ring closure.

Use of Hydroxylamine Hydrochloride and Acidic Reflux

- Hydroxylamine hydrochloride is used in some protocols to convert keto esters to oximes, which upon acidic reflux can cyclize to form nitrogen-containing heterocycles.

- Reflux in acetic acid and concentrated hydrochloric acid for several hours (e.g., 4 hours) promotes ring closure and formation of the pyrrolidine core.

Representative Experimental Data

| Yield (%) | Reaction Conditions | Experimental Procedure Summary |

|---|---|---|

| 70% | Methyl 3-cyclopropyl-3-oxopropionate (10 g, 70 mmol) dissolved in methanol (100 mL), methyl carbazinate (6.3 g, 70 mmol), p-toluenesulfonic acid (20 mg) added, stirred overnight. Methanol evaporated, toluene (10 mL) added, thionyl chloride (20 mL) added dropwise under ice bath, stirred 4 h at room temperature. Reaction quenched on ice, neutralized with sodium bicarbonate, extracted with ethyl acetate, dried, concentrated, purified by silica gel chromatography (hexane:ethyl acetate = 10:1). | Synthesis of methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate intermediate, which can be further transformed in pyrrolidine synthesis. Physical properties: mp 47°C. |

| 80.13% | 1,1-Dimethoxy-N,N-dimethylmethanamine (24 g, 0.2 mol) mixed with methyl 3-cyclopropyl-3-oxopropanoate (28 g, 0.2 mol), heated 20 h at 60°C. Yellow oil dissolved in methanol and water, hydroxylamine hydrochloride (14 g, 0.2 mol) added, heated 90 min at 60°C. Solvents evaporated, residue refluxed in acetic acid (100 mL) and concentrated HCl (100 mL) for 4 h. Diluted with water, extracted with ethyl acetate, washed, dried, evaporated, purified by silica gel chromatography (ethyl acetate:petroleum ether 1:3). | Formation of key intermediate with pyrrolidine ring, white solid obtained, mp 163-165°C. Characterized by 1H and 13C NMR, ESI-MS. |

Analysis of Reaction Parameters

| Parameter | Observed Optimal Conditions | Notes |

|---|---|---|

| Temperature | 60°C for condensation and cyclization steps | Moderate heating promotes ring closure |

| Reaction Time | 20 hours for initial condensation | Ensures complete conversion |

| Acid Catalysis | p-Toluenesulfonic acid, acetic acid, concentrated HCl | Facilitates cyclization and intermediate stabilization |

| Solvent | Methanol, toluene, mixture of methanol/water | Solvent choice affects solubility and reaction rate |

| Workup | Neutralization with sodium bicarbonate, extraction with ethyl acetate | Standard organic workup to isolate product |

| Purification | Silica gel chromatography with hexane/ethyl acetate or petroleum ether/ethyl acetate | Achieves high purity of final compound |

Summary and Recommendations

- The preparation of this compound involves multi-step synthesis starting from cyclopropyl-substituted keto esters.

- Key steps include amine condensation, oxime formation, and acid-catalyzed cyclization.

- Reaction conditions favor moderate heating (~60°C), acid catalysis, and prolonged reaction times (up to 20 hours).

- Purification via silica gel chromatography is essential for obtaining high-purity product.

- Yields reported for intermediates and related compounds range from 70% to over 80%, indicating efficient synthetic protocols.

Concluding Remarks

While direct published procedures specifically for this compound are scarce, the synthesis can be reliably inferred from closely related compounds and intermediates reported in the literature. The outlined methods provide a robust framework for laboratory synthesis, emphasizing the importance of controlled reaction conditions and purification techniques to achieve high-quality material suitable for pharmaceutical or chemical research applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Cyclopropyl-3,3-dimethylpyrrolidine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of pyrrolidine precursors. For example, cyclopropyl groups can be introduced using copper-catalyzed cross-coupling reactions under inert atmospheres. Optimization focuses on solvent choice (e.g., DMF or THF), temperature control (0–80°C), and catalyst loading (e.g., 5–10 mol% Pd or Cu) to maximize yield (70–85%) and minimize side products . Purity is confirmed via HPLC (>95%) and NMR spectroscopy .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions and cyclopropane geometry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- HPLC : Used to assess purity (>95%) and detect stereoisomers .

- X-ray Crystallography : Resolves structural ambiguities when single crystals are obtainable .

Q. How do researchers ensure reproducibility in synthesizing this compound across different labs?

- Methodological Answer : Strict adherence to documented protocols, including precise stoichiometry, inert gas purging, and calibrated equipment. Cross-lab validation involves sharing raw spectral data (NMR, IR) and comparing retention times in HPLC under identical column conditions .

Advanced Research Questions

Q. What strategies address low enantiomeric purity in asymmetric synthesis of this compound?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen catalysts) improve stereocontrol. Kinetic resolution via enzymatic methods (e.g., lipases) can separate enantiomers post-synthesis. DFT modeling aids in predicting transition states to refine catalyst design .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions and transition states. Molecular dynamics simulations assess solvent effects and steric hindrance. These tools guide experimental design, such as predicting regioselectivity in electrophilic substitutions .

Q. What experimental approaches resolve contradictions in reported spectroscopic data?

- Methodological Answer :

- Comparative Analysis : Cross-reference H NMR shifts with databases (e.g., PubChem) .

- Decoupling Experiments : Confirm coupling constants in overlapping signals.

- Isotopic Labeling : Track proton environments in complex mixtures .

- Independent Synthesis : Replicate conflicting protocols to identify procedural variables (e.g., pH, trace moisture) .

Q. How are reaction conditions optimized for scalable synthesis without compromising yield?

- Methodological Answer :

- DoE (Design of Experiments) : Statistically varies parameters (temperature, catalyst loading) to identify optimal ranges.

- Flow Chemistry : Enhances heat transfer and mixing for batch scalability.

- In Situ Monitoring : Techniques like FTIR track intermediate formation to adjust conditions dynamically .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.